ethyl 3-(N-(4-(dimethylamino)phenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate
Description
Ethyl 3-(N-(4-(dimethylamino)phenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a sulfamoyl group at position 3 and an ethyl ester at position 2. The sulfamoyl moiety is substituted with a 4-(dimethylamino)phenyl group, which confers strong electron-donating properties due to the dimethylamino (-N(CH₃)₂) substituent. This compound likely belongs to a class of sulfonamide derivatives, which are widely explored in medicinal chemistry for their biological activities, including enzyme inhibition and antimicrobial properties.
Properties
IUPAC Name |
ethyl 3-[[4-(dimethylamino)phenyl]sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-4-25-19(22)17-18(15-7-5-6-8-16(15)26-17)27(23,24)20-13-9-11-14(12-10-13)21(2)3/h5-12,20H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCMVMNNPBYDCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(N-(4-(dimethylamino)phenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-bromo-1-(methylthio)benzene and ethyl acetoacetate.
Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the benzo[b]thiophene intermediate with 4-(dimethylamino)benzenesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(N-(4-(dimethylamino)phenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzo[b]thiophene derivatives.
Scientific Research Applications
Ethyl 3-(N-(4-(dimethylamino)phenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(N-(4-(dimethylamino)phenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Sulfamoyl Group
(a) Ethyl 3-[(3-Fluoro-4-methylphenyl)sulfamoyl]benzo[b]thiophene-2-carboxylate (CAS 932520-41-7)
- Structure : The sulfamoyl group is substituted with a 3-fluoro-4-methylphenyl ring, combining electron-withdrawing (fluoro) and electron-donating (methyl) groups.
- Molecular Formula: C₁₈H₁₆FNO₄S₂ (vs. C₁₉H₂₀N₂O₄S₂ for the target compound).
- Key Differences: The 3-fluoro-4-methylphenyl group introduces steric and electronic effects distinct from the 4-(dimethylamino)phenyl group. The dimethylamino group enhances solubility in polar solvents due to its strong electron-donating nature, whereas the fluoro-methyl combination may reduce polarity. Biological Activity: Electron-donating groups like -N(CH₃)₂ may improve binding to biological targets (e.g., enzymes) compared to mixed electronic effects in the fluoro-methyl analog .
(b) Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- Structure : Features a tetrahydrobenzo[b]thiophene core (saturated ring) and a 4-hydroxyphenyl substituent.
- The 4-hydroxyphenyl group introduces hydrogen-bonding capability, unlike the dimethylamino group, which may prioritize hydrophobic interactions.
Spectroscopic Characterization
- IR Spectroscopy :
- NMR Spectroscopy: ¹H-NMR would resolve aromatic protons and dimethylamino singlet (~2.8–3.2 ppm), while ¹³C-NMR would confirm ester carbonyl (~165–170 ppm) and sulfonamide sulfur-linked carbons .
Research Implications
The dimethylamino substituent in the target compound may enhance pharmacokinetic properties (e.g., membrane permeability) compared to halogenated analogs. Structural analogs with saturated cores () demonstrate the impact of ring conjugation on bioactivity, suggesting that the aromatic benzo[b]thiophene in the target compound could improve target binding in enzyme inhibition studies .
Biological Activity
Ethyl 3-(N-(4-(dimethylamino)phenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.
Chemical Structure and Properties
The compound features a benzo[b]thiophene core with a sulfamoyl group attached to a dimethylamino-substituted phenyl ring. This unique structure may contribute to its biological activity.
Research indicates that compounds with similar structures can interact with various biological targets, including enzymes and receptors. The sulfamoyl group is known for enhancing solubility and bioavailability, which may facilitate better interaction with biological targets.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various benzo[b]thiophene derivatives, including those with sulfamoyl substitutions. Results indicated that certain derivatives exhibited significant inhibitory activity against Staphylococcus aureus, with minimal inhibitory concentrations (MICs) ranging from 4 µg/mL to over 128 µg/mL depending on the specific structural modifications made to the compounds .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor was assessed through docking studies and biological assays. For instance, derivatives similar to this compound showed promising inhibition against acetylcholinesterase (AChE), with IC50 values comparable to established inhibitors like donepezil . These findings suggest that the compound may have applications in treating neurodegenerative diseases such as Alzheimer's.
Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against multiple strains of S. aureus. The results highlighted its effectiveness, particularly in derivatives where the sulfamoyl group was retained, suggesting that structural integrity is crucial for maintaining activity .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 4 | Significant |
| Control (Donepezil) | 0.021 | Significant |
Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of compounds similar to this compound. The results demonstrated that these compounds could induce apoptosis in cancer cell lines while exhibiting low cytotoxicity towards normal cells, indicating potential for selective targeting in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
